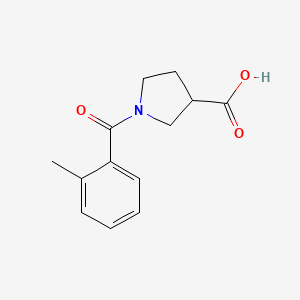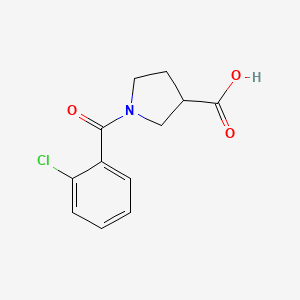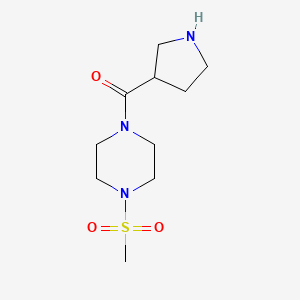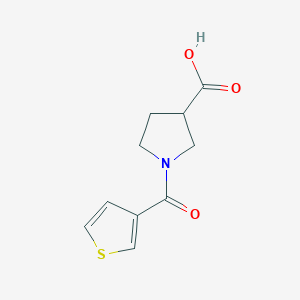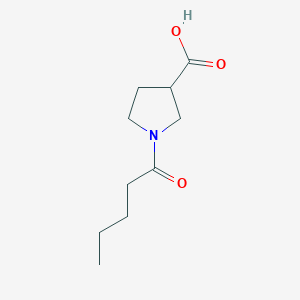
1-(Quinoxaline-2-carbonyl)azetidin-3-ol
Descripción general
Descripción
“1-(Quinoxaline-2-carbonyl)azetidin-3-ol” is a chemical compound with the molecular formula C12H11N3O2 . It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “this compound” would be a derivative of this basic quinoxaline structure.Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
1-(Quinoxaline-2-carbonyl)azetidin-3-ol derivatives have shown potential in anti-inflammatory and analgesic applications. For instance, a study by Gupta and Mishra (2016) focused on synthesizing quinoline derivatives bearing azetidinone scaffolds. These derivatives exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which often have side effects like gastric irritation and ulceration (Gupta & Mishra, 2016).
Antibacterial Applications
The antibacterial properties of this compound derivatives have been explored in various studies. Fujita et al. (1998) discovered that certain azetidinyl quinolones, which include modifications of the quinolone structure like this compound, showed potent antibacterial activity, especially against Gram-positive organisms (Fujita et al., 1998). Additionally, Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused quinoline analogues that demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria (Nayak et al., 2016).
Anticancer Activity
Quinoline compounds, which are structurally related to this compound, have been identified as effective anticancer agents. Solomon and Lee (2011) noted that certain quinoline-based compounds exhibit significant anticancer activity. The versatility of quinoline allows the generation of diverse derivatives, potentially including this compound, that can be effective against various cancer drug targets (Solomon & Lee, 2011).
Propiedades
IUPAC Name |
(3-hydroxyazetidin-1-yl)-quinoxalin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDCWLDQRFXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



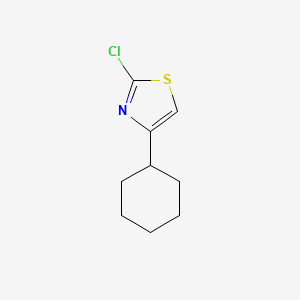
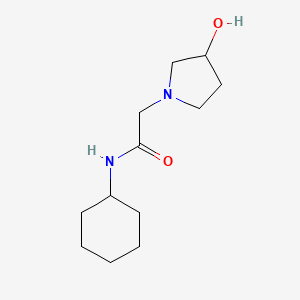
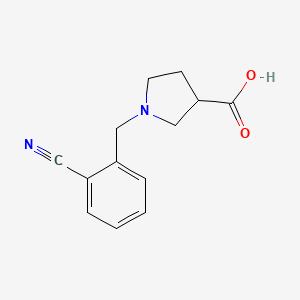
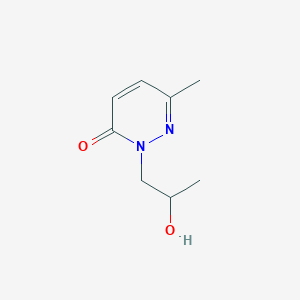
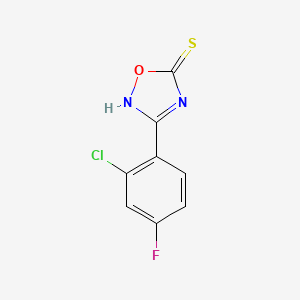

![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)

